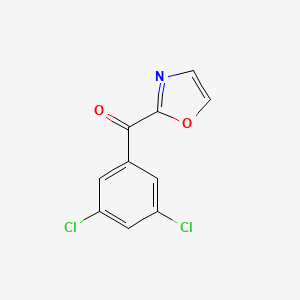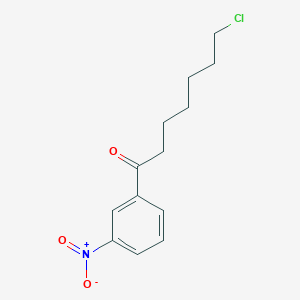
2-(3,5-Dichlorobenzoyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
DCBO is synthesized by the reaction of 3,5-Dichlorobenzoic acid and oxazole in the presence of a condensing agent. There have been advances in synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Chemical Reactions Analysis
Oxazole derivatives possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . Oxazoles also inhibit tubulin protein to induce apoptosis in cancer cells . The chemistry of heterocyclic compounds is one of the most complex and intriguing branches of organic chemistry .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Oxazoline ligands, which include compounds like 2-(3,5-Dichlorobenzoyl)oxazole, have been extensively utilized in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design, straightforward synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. Their role in transition metal coordination chemistry, particularly in structural characterization in both solid state and solution, is significant (Gómez, Muller, & Rocamora, 1999).
Medicinal Chemistry
Oxazole compounds, including 2-(3,5-Dichlorobenzoyl)oxazole, show versatile biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. These compounds have been actively researched as medicinal drugs for various diseases, displaying a broad spectrum of biological activities (Zhang, Zhao, & Zhou, 2018).
Therapeutic Potentials
Oxazole derivatives, such as 2-(3,5-Dichlorobenzoyl)oxazole, have gained attention for their wide spectrum of biological activities in medical applications. Research has focused on synthesizing various oxazole derivatives and screening them for therapeutic potential (Kakkar & Narasimhan, 2019).
Anticancer Research
Oxazole-based compounds are targeted in anticancer research due to their structural and chemical diversity. 2-(3,5-Dichlorobenzoyl)oxazole, as part of the oxazole class, may interact with different enzymes and receptors, making it a potential candidate in the discovery of new anticancer drugs (Chiacchio et al., 2020).
Synthetic Chemistry
2-(3,5-Dichlorobenzoyl)oxazole may be used in synthetic chemistry as a precursor or intermediate. For example, its reactivity and transformation capabilities in reactions like photooxygenation have been explored for the synthesis of various chemical entities, including macrolides (Wasserman, Gambale, & Pulwer, 1981).
Catalytic Synthesis
The compound also finds application in catalytic synthesis, particularly in the formation of oxazoles. Its involvement in reactions using gold catalysis and other methods demonstrates its versatility in organic synthesis (Luo, Ji, Li, & Zhang, 2012).
Transition-Metal-Free Synthesis
In drug discovery, transition-metal-free methods for synthesizing oxazoles, like 2-(3,5-Dichlorobenzoyl)oxazole, are significant due to the toxicity, price, or scarcity of some transition metals. This approach is crucial for the easy accessibility of oxazoles in pharmaceutical development (Ibrar et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of oxazole have been studied for their potential in corrosion inhibition. This application demonstrates the compound's versatility beyond biological and synthetic chemistry (Moretti, Guidi, & Fabris, 2013).
Safety And Hazards
According to the safety data sheet, 2-(3,5-Dichlorobenzoyl)oxazole is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . Oxazole is a promising entity to develop new anticancer drugs .
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALFWGLRGMSTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642114 |
Source


|
| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorobenzoyl)oxazole | |
CAS RN |
898784-28-6 |
Source


|
| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














